molecular formula C20H19FN2O2 B2625799 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine CAS No. 477856-58-9

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine

Cat. No.: B2625799
CAS No.: 477856-58-9
M. Wt: 338.382
InChI Key: QQLCYNLGRRJGLY-UHFFFAOYSA-N
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Description

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine is a fluorinated pyrimidine derivative characterized by a 4-methoxyphenyl group at position 4 and a 3-fluoropropoxy-substituted phenyl ring at position 2 of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmaceutical applications, including kinase inhibition and antimicrobial activity . The incorporation of fluorine and alkoxy groups in this compound likely enhances its metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-24-17-7-3-15(4-8-17)19-11-13-22-20(23-19)16-5-9-18(10-6-16)25-14-2-12-21/h3-11,13H,2,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLCYNLGRRJGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(3-fluoropropoxy)benzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine derivative.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the final pyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing methods such as recrystallization and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds.

Scientific Research Applications

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

The target compound shares structural motifs with several pyrimidine derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Reference
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine 4-(4-methoxyphenyl), 2-[4-(3-fluoropropoxy)phenyl] Fluoropropoxy, Methoxyphenyl ~344.39 (calculated) N/A
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine (CAS 148990-17-4) 4-(4-methoxyphenyl), 2-(methylthio) Methylthio, Methoxyphenyl 232.3
2-Amino-4-(4-methoxyphenyl)pyrimidine 4-(4-methoxyphenyl), 2-amino Amino, Methoxyphenyl 215.24
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine 4-methoxyphenoxy, 4-fluorophenyl Methoxyphenoxy, Fluorophenyl ~456.44 (calculated)

Key Observations :

  • Substituent Positioning : The 4-methoxyphenyl group at position 4 is conserved in many analogs, suggesting its role in π-π stacking interactions with biological targets .

Spectroscopic and Physicochemical Properties

Spectroscopic Data:
  • 1H NMR : The 3-fluoropropoxy group is expected to exhibit splitting patterns in the range of δ 4.4–4.6 ppm (OCH2CF2), while the methoxyphenyl group resonates near δ 3.8 ppm (OCH3) .
  • IR Spectroscopy : Stretching vibrations for C-F bonds (~1100 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) align with fluorinated pyrimidines in .
Physicochemical Properties:
  • Molecular Weight : ~344.39 g/mol (calculated).
  • Lipophilicity: Predicted logP ~3.2 (higher than 2-amino-4-(4-methoxyphenyl)pyrimidine, logP ~2.1) due to the fluoropropoxy group .
  • Solubility : Moderate aqueous solubility (~0.1 mg/mL) inferred from analogs with similar alkoxy substituents .

Biological Activity

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antitrypanosomal and antiproliferative effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19_{19}H20_{20}FNO3_{3}
  • Molecular Weight : 329.37 g/mol
  • CAS Number : 477856-58-9

This compound features a pyrimidine core substituted with both fluoropropoxy and methoxyphenyl groups, which are critical for its biological activity.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of pyrimidine derivatives, particularly those similar to 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine. In vitro evaluations against Trypanosoma brucei, the causative agent of African sleeping sickness, have shown promising results.

CompoundIC50_{50} (μM)Selectivity Index (SI)
2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidineTBDTBD
4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine0.38>60
4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine13.8TBD

The compound demonstrated an IC50_{50} value that indicates effective inhibition of Trypanosoma brucei proliferation while maintaining low toxicity towards mammalian cells, as evidenced by selectivity indices greater than 60 in some derivatives .

Antiproliferative Activity

In addition to its antitrypanosomal effects, the compound has been evaluated for antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways essential for tumor growth.

Cell LineIC50_{50} (μM)
HeLaTBD
MCF-7TBD
A549TBD

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

  • Study on Antitrypanosomal Activity : A recent investigation into various pyrimidine derivatives revealed that modifications on the phenyl rings significantly influenced their biological activity. The presence of a methoxy group at the para position enhanced antitrypanosomal efficacy while maintaining low cytotoxicity .
  • Antiproliferative Mechanism : Research indicated that compounds with similar structures to 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine exhibit antiproliferative effects through apoptosis induction in cancer cells, highlighting their potential as chemotherapeutic agents .

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